molecular formula C20H24O3 B5001092 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No. B5001092
M. Wt: 312.4 g/mol
InChI Key: NHKWEZZETSPZLE-AATRIKPKSA-N
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Description

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTY720 is a sphingosine 1-phosphate (S1P) receptor modulator that has been shown to exhibit immunomodulatory, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

FTY720 acts as a modulator of the 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene receptor, which is involved in a variety of cellular processes, including immune cell trafficking, vascular development, and cell survival. FTY720 is phosphorylated in vivo to form FTY720-phosphate, which binds to and activates this compound receptors on lymphocytes, leading to their sequestration in lymph nodes and reducing their ability to cause inflammation. Additionally, FTY720 has been shown to have direct effects on other cell types, including neurons and cancer cells.
Biochemical and Physiological Effects
FTY720 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and promoting neuroprotection. FTY720 has been shown to reduce the number of circulating lymphocytes, which can reduce inflammation in autoimmune diseases. Additionally, FTY720 has been shown to promote the survival of neurons and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of various animal models for studying its effects. Additionally, FTY720 has been shown to have a good safety profile in clinical trials, which makes it an attractive candidate for further development. However, FTY720 has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for FTY720 research, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying FTY720's effects on the immune system and other cell types. Overall, FTY720 has significant potential for further development as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of FTY720 involves several steps, including the reaction of 2-bromoethyl ethyl ether with 3,5-dimethylphenol to form 2-(3,5-dimethylphenoxy)ethyl ethyl ether. This intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a base to form FTY720. The synthesis of FTY720 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and cancer. In multiple sclerosis, FTY720 has been shown to reduce the frequency and severity of relapses by modulating the immune system. In rheumatoid arthritis, FTY720 has been shown to reduce inflammation and joint damage. In inflammatory bowel disease, FTY720 has been shown to improve symptoms and reduce inflammation. In cancer, FTY720 has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-5-6-17-7-8-19(20(14-17)21-4)23-10-9-22-18-12-15(2)11-16(3)13-18/h5-8,11-14H,9-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKWEZZETSPZLE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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